
Isopropyl 4-amino-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Isopropyl 4-amino-3-hydroxybutanoate can be achieved through several routes. One common method involves the esterification of 4-amino-3-hydroxybutanoic acid with isopropanol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
Isopropyl 4-amino-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Isopropyl 4-amino-3-hydroxybutanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Isopropyl 4-amino-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Isopropyl 4-amino-3-hydroxybutanoate can be compared with other similar compounds, such as:
Ethyl 4-amino-3-hydroxybutanoate: Similar in structure but with an ethyl ester group instead of an isopropyl group.
Methyl 4-amino-3-hydroxybutanoate: Contains a methyl ester group, leading to different physical and chemical properties.
4-amino-3-hydroxybutanoic acid: The parent acid form, which lacks the ester group and has different reactivity and solubility characteristics.
Propriétés
Formule moléculaire |
C7H15NO3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
propan-2-yl 4-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C7H15NO3/c1-5(2)11-7(10)3-6(9)4-8/h5-6,9H,3-4,8H2,1-2H3 |
Clé InChI |
FUWPGVVCBXNGIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12440448.png)

![1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine](/img/structure/B12440461.png)

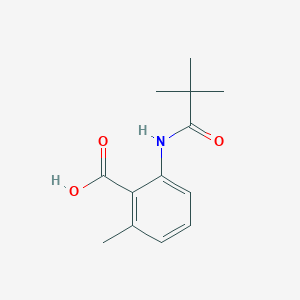

![Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate](/img/structure/B12440490.png)
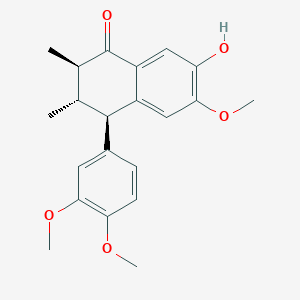
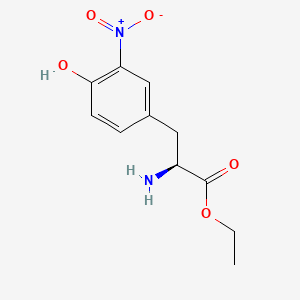
![[(2R,3aR)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12440508.png)
![(3aR,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylic acid](/img/structure/B12440514.png)
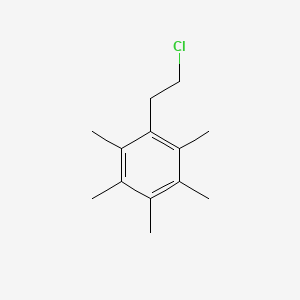
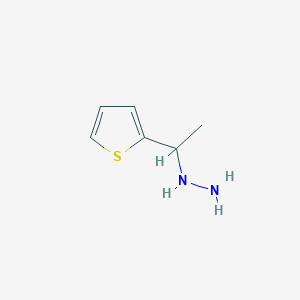
![4-[(Cyclohexylmethyl)amino]-3-methylphenol](/img/structure/B12440532.png)
